molecular formula C12H13NO B8152257 1-Cyclopropyl-4-methoxy-1H-indole

1-Cyclopropyl-4-methoxy-1H-indole

Cat. No.: B8152257
M. Wt: 187.24 g/mol
InChI Key: BUWQPGUDTHBDCZ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-methoxy-1H-indole is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-4-methoxy-1H-indole typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions . Another approach is the Larock indole synthesis, which uses palladium-catalyzed cyclization of o-iodoanilines with alkynes .

Industrial Production Methods: Industrial production of indole derivatives often employs scalable methods such as the Buchwald-Hartwig amination or the Suzuki-Miyaura coupling, which are palladium-catalyzed cross-coupling reactions. These methods allow for the efficient and high-yield production of indole derivatives on a large scale .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-4-methoxy-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed:

    Oxidation: Indole-2,3-diones.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated, nitrated, and sulfonated indole derivatives.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can act as agonists or antagonists of neurotransmitter receptors, inhibit enzymes involved in metabolic pathways, or interfere with DNA replication and repair processes .

Comparison with Similar Compounds

    1-Methoxyindole: Similar in structure but lacks the cyclopropyl group.

    2-Methoxyindole: Similar in structure but with the methoxy group at the 2-position.

    4-Methoxyindole: Similar in structure but lacks the cyclopropyl group.

Uniqueness: 1-Cyclopropyl-4-methoxy-1H-indole is unique due to the presence of both the cyclopropyl and methoxy groups, which can influence its chemical reactivity and biological activity. The cyclopropyl group can introduce steric hindrance and affect the compound’s binding affinity to molecular targets, while the methoxy group can modulate its electronic properties .

Properties

IUPAC Name

1-cyclopropyl-4-methoxyindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-14-12-4-2-3-11-10(12)7-8-13(11)9-5-6-9/h2-4,7-9H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWQPGUDTHBDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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